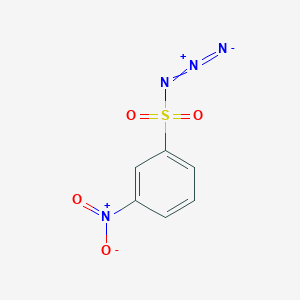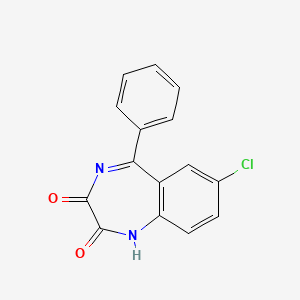
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is a compound belonging to the benzodiazepine family, which is well-known for its wide range of biological activities and therapeutic applications. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters under green chemistry protocols. The reaction is carried out in the absence of solvent and under conventional heating conditions. The presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and Tetra Butyl Ammonium Bromide (TBAB) as a quaternary ammonium salt are crucial for the reaction .
Industrial Production Methods: Industrial production methods for benzodiazepines, including this compound, often involve scalable and improved synthetic routes. These methods may utilize isocyanide reagents and one-pot condensation reactions to streamline the synthesis process and reduce the number of synthetic steps .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Comparación Con Compuestos Similares
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Temazepam: (3RS)-7-Chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Chlordiazepoxide: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine
Uniqueness: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and therapeutic applications .
Propiedades
Número CAS |
20927-55-3 |
|---|---|
Fórmula molecular |
C15H9ClN2O2 |
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
7-chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8H,(H,17,18,19,20) |
Clave InChI |
CNXUJSZPLRNZKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=O)C(=O)NC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



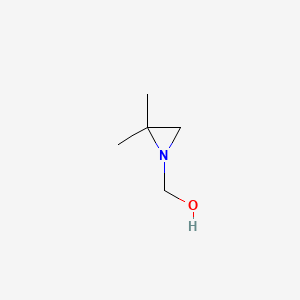
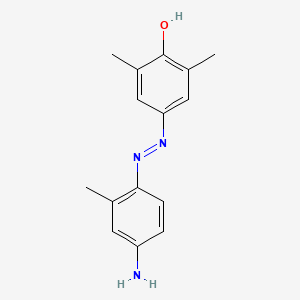
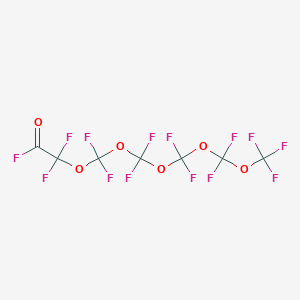
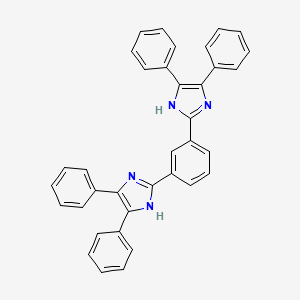




![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
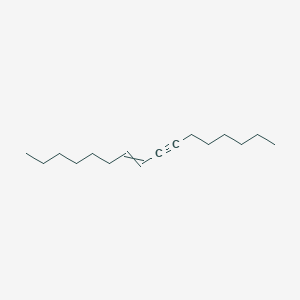

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
